molecular formula C6H14ClNS B1525472 2-Propyl-1,3-thiazolidine hydrochloride CAS No. 823-03-0

2-Propyl-1,3-thiazolidine hydrochloride

Cat. No. B1525472
CAS RN: 823-03-0
M. Wt: 167.7 g/mol
InChI Key: GTBQBXIIEBYCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-1,3-thiazolidine hydrochloride is a chemical compound with the molecular formula C6H14ClNS . It has a molecular weight of 167.70 .


Synthesis Analysis

The synthesis of thiazolidine compounds, such as 2-Propyl-1,3-thiazolidine hydrochloride, involves the reaction between 1,2-aminothiols and aldehydes . This reaction, which occurs under physiological conditions, results in a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .


Molecular Structure Analysis

The molecular structure of 2-Propyl-1,3-thiazolidine hydrochloride consists of a five-membered ring containing sulfur and nitrogen atoms . The compound has a linear formula of C6H14ClNS .


Chemical Reactions Analysis

The chemical reactions involving 1,2-aminothiols, such as those present in 2-Propyl-1,3-thiazolidine hydrochloride, are particularly interesting. The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

Scientific Research Applications

Novel Calcium Antagonists with Antioxidant Activity

A novel type of calcium antagonist, CP-060, which is a derivative of thiazolidinone, shows both calcium overload inhibition and antioxidant activity. The compound was studied for its effects on coronary blood flow in vivo, demonstrating potent activity. The study also investigated structure-activity relationships, revealing the significance of lipophilicity and alkyl chain length for calcium antagonistic activity and the necessity of the phenolic hydroxyl group for antioxidant activity (Kato et al., 1999).

Antihyperglycemic Agents

Novel Antihyperglycemic Agents

A new class of compounds, 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones, demonstrated significant antihyperglycemic activity in an insulin-resistant mouse model. The study examined the effects of varying substituents on the thiadiazole moiety, showing that sulfonylthiazolidinediones were more potent than their sulfanylthiazolidinedione counterparts. These compounds were effective in reducing glucose and insulin levels in insulin-resistant mice, indicating their potential as oral antihyperglycemic agents (Wrobel et al., 1998).

Privileged Scaffold in Drug Discovery

Rhodanine as a Privileged Scaffold

Rhodanines and thiazolidine-2,4-diones have been identified as privileged scaffolds in drug discovery due to their broad spectrum of pharmacological activities. These compounds, including various glitazones and epalrestat, have shown promise in treating conditions like type II diabetes mellitus and diabetic complications. The versatility of the rhodanine ring allows for chemical derivatization, leading to a wide range of biological activities and making these compounds a focal point in drug discovery (Tomašič & Mašič, 2009).

Anti-inflammatory and Antioxidant Activities

Synthesis and Biological Evaluation for Inflammatory Diseases

A study synthesized and evaluated thiazolidine-2,4-dione derivatives for their potential as anti-inflammatory drugs. The compounds were tested for their ability to inhibit nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) activity, and prostaglandin E(2) (PEG(2)) generation. One particular compound showed promising results, exhibiting significant inhibition of iNOS activity, NO, and PGE(2) production, surpassing the effectiveness of the commercial anti-inflammatory drug indomethacin (Ma et al., 2011).

Antidepressant and Anxiolytic Activities

Synthesis and Evaluation of Antidepressant and Anxiolytic Activities

2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and pharmacologically screened, revealing marked antidepressant and anxiolytic properties. The study aimed to evaluate the central nervous system activity of these compounds by varying the substituents in the thiadiazole moiety. The results indicated that some derivatives possess activity comparable to reference drugs, highlighting their potential as promising candidates for treating depression and anxiety disorders (Clerici et al., 2001).

Future Directions

Thiazolidine chemistry, including compounds like 2-Propyl-1,3-thiazolidine hydrochloride, has been explored for developing antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The fast reaction kinetics and stability of thiazolidine products under physiological conditions offer enormous potential for future research and applications .

properties

IUPAC Name

2-propyl-1,3-thiazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-2-3-6-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBQBXIIEBYCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1NCCS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-1,3-thiazolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propyl-1,3-thiazolidine hydrochloride
Reactant of Route 2
2-Propyl-1,3-thiazolidine hydrochloride
Reactant of Route 3
2-Propyl-1,3-thiazolidine hydrochloride
Reactant of Route 4
2-Propyl-1,3-thiazolidine hydrochloride
Reactant of Route 5
2-Propyl-1,3-thiazolidine hydrochloride
Reactant of Route 6
2-Propyl-1,3-thiazolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.